molecular formula C8H9BrN2O2 B2451846 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid CAS No. 1006333-38-5

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid

Cat. No.: B2451846
CAS No.: 1006333-38-5
M. Wt: 245.076
InChI Key: DLIOLRMWZAEYPN-UHFFFAOYSA-N
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Description

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C8H9BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid typically involves the reaction of 4-bromo-3-cyclopropyl-1H-pyrazole with acetic acid or its derivatives. One common method includes the use of a bromination reaction followed by cyclopropylation and subsequent acetic acid addition. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .

Biology

Its pyrazole moiety is known to interact with various biological targets, making it a valuable tool in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions .

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)acetic acid is unique due to its combination of a bromine atom, a cyclopropyl group, and an acetic acid moiety. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-bromo-3-cyclopropylpyrazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c9-6-3-11(4-7(12)13)10-8(6)5-1-2-5/h3,5H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLIOLRMWZAEYPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C=C2Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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